3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
This compound features a quinolin-4(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group. The quinolinone moiety contributes aromaticity and hydrogen-bonding capacity via its carbonyl group.
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2/c18-11-7-5-10(6-8-11)16-20-17(23-21-16)13-9-19-14-4-2-1-3-12(14)15(13)22/h1-9H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCSRPLXHSBATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of the oxadiazole ring.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles under suitable conditions, forming a wide range of derivatives.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its anticancer properties . Research indicates that it can interact with DNA and inhibit key enzymes involved in cell proliferation.
- Mechanism of Action : The compound intercalates into DNA, disrupting its function and leading to apoptosis in cancer cells. It also inhibits topoisomerases, which are essential for DNA replication .
- Case Study : A derivative of a similar structure demonstrated an IC50 value of 0.35 µM against the epidermal growth factor receptor (EGFR), indicating significant inhibitory effects on cancer cell proliferation.
Material Science
In material science, this compound is explored for its potential in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for optoelectronic applications.
- Electronic Properties : The presence of the oxadiazole moiety contributes to its electron transport capabilities, which are crucial for semiconductor applications .
Biological Studies
The compound exhibits notable antimicrobial and antifungal activities , making it a candidate for new therapeutic agents.
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Given the structural similarities, it is plausible that our compound may exhibit comparable antimicrobial effects.
Summary of Findings
The diverse applications of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one span across medicinal chemistry, material science, and biological studies. Its ability to interact with biological targets makes it a promising candidate for drug development, while its electronic properties open avenues in material science.
Mechanism of Action
The mechanism of action of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes like topoisomerases, which are essential for DNA replication and transcription.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one ()
- Key Difference : The 4-bromophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
- Electronic Effects: Methoxy is electron-donating, increasing electron density on the oxadiazole ring, whereas bromine is electron-withdrawing.
- Physicochemical Properties : Methoxy substitution likely improves solubility compared to bromophenyl due to reduced hydrophobicity.
B. 6-Methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one ()
- Key Differences: Additional methyl group on the quinolinone ring. Trimethoxyphenyl substituent on the oxadiazole.
- The methyl group may enhance metabolic stability .
C. 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic Acid (Compound 19, )
- Key Difference: Propanoic acid replaces the quinolinone moiety.
- Physicochemical Properties : The carboxylic acid group increases hydrophilicity, improving aqueous solubility compared to the target compound.
- Synthetic Yield : 45%, indicating moderate efficiency in synthesis .
D. 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one ()
- Key Difference: Phthalazinone replaces quinolinone.
- Structural Impact: Phthalazinone’s fused ring system may enhance π-π stacking interactions, while the 3-bromophenyl group (vs. 4-bromophenyl) alters steric and electronic profiles .
Spectroscopic and Analytical Data
- NMR Trends: Quinolinone carbonyls typically resonate near δ 175–180 ppm in ¹³C NMR. Oxadiazole C-5 (linked to aryl groups) appears near δ 160–170 ppm, with shifts influenced by substituents (e.g., electron-withdrawing bromine vs. electron-donating methoxy) .
- HRMS : Used in and to confirm molecular weights, ensuring synthetic accuracy .
Biological Activity
The compound 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Structure
The molecular formula of this compound is . The compound features a quinoline ring fused with an oxadiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromophenyl derivatives with oxadiazole intermediates has been reported to yield high-purity products with significant yields. The synthesis pathway often employs techniques such as refluxing or microwave-assisted synthesis to optimize reaction times and yields .
Anticancer Activity
Research has demonstrated that derivatives of oxadiazole and quinoline exhibit significant anticancer properties. Studies indicate that this compound exhibits potent activity against various cancer cell lines. For example:
- In vitro studies have shown that the compound inhibits cell proliferation in human cancer cell lines such as HepG2 (liver cancer), SGC-7901 (gastric cancer), and others, with IC50 values indicating effective cytotoxicity .
Case Study: HepG2 Cell Line
A specific study on HepG2 cells revealed that treatment with this compound led to a significant decrease in cell viability, suggesting a potential mechanism involving apoptosis induction. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against a range of pathogens. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values have been determined for various bacterial strains. For instance, MICs of 100 µg/mL were reported against E. coli and Staphylococcus aureus, indicating substantial antibacterial activity .
Case Study: Antimicrobial Efficacy
In a comparative study against standard antibiotics, the oxadiazole derivative showed comparable or superior activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may involve interference with bacterial cell wall integrity.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multistep protocols involving cyclization and coupling reactions. For example, microwave-assisted solventless synthesis (using aryl nitriles and hydroxylamine derivatives) improves efficiency and reduces reaction time . HPLC purification with gradients of methanol/dichloromethane (e.g., 10% MeOH:DCM) is critical for isolating high-purity products (>95%), as demonstrated in analogous oxadiazole-quinoline hybrids . Optimization involves adjusting catalysts (e.g., triethylamine) and reaction temperatures (80–120°C) to enhance yields.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on distinguishing oxadiazole (C=N-O) protons (δ 8.0–8.5 ppm) and quinolinone aromatic protons (δ 7.2–8.3 ppm). Coupling constants (e.g., J = 2.4 Hz for pyrazoline-CH2) confirm stereochemistry .
- IR : Identify oxadiazole C=N stretches (~1600–1650 cm⁻¹) and quinolinone C=O (~1680 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Q. What structural features influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The oxadiazole ring’s electron-withdrawing nature and quinolinone’s conjugated system confer thermal stability (tested via thermogravimetric analysis, TGA). Stability in acidic/basic conditions is assessed by incubating the compound in buffers (pH 1–13) and monitoring degradation via HPLC. Substituents like the 4-bromophenyl group enhance hydrophobic stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 4-bromophenyl group with electron-donating (e.g., -OCH3) or bulky substituents (e.g., -CF3) to assess steric/electronic effects .
- Biological Assays : Pair synthetic analogs with enzymatic/in vitro assays (e.g., kinase inhibition). For example, pyrazoline-containing analogs showed >90% purity and activity in kinase screens .
- Data Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .
Q. What computational strategies are effective for predicting the compound’s binding modes and electronic properties?
- Methodological Answer :
- Docking Studies : Employ AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Prioritize hydrogen bonding with oxadiazole-N and quinolinone-O .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How can crystallographic data resolve contradictions in NMR/spectral assignments for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL/ORTEP-III refines bond lengths/angles and validates tautomeric forms (e.g., quinolinone keto-enol equilibrium) . For example, SC-XRD of analogous triazole-thiones confirmed deviations in dihedral angles (<5°), resolving NMR signal splitting ambiguities .
Q. What experimental and analytical strategies address low yields or impurities in scaled-up synthesis?
- Methodological Answer :
- Process Optimization : Use continuous microreactors for precise temperature control, improving yields from 40% to 62% in oxadiazole syntheses .
- Impurity Profiling : Combine LC-MS and 2D NMR (HSQC, HMBC) to identify byproducts (e.g., uncyclized intermediates).
- Chromatography : Employ flash chromatography with silica gel (ethyl acetate/hexane, 3:7) for bulk purification .
Methodological Notes for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
